2,3-Difluoro-4-(trifluoromethoxy)benzoic acid 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1309597-49-6
VCID: VC5703972
InChI: InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15)
SMILES: C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F
Molecular Formula: C8H3F5O3
Molecular Weight: 242.101

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid

CAS No.: 1309597-49-6

Cat. No.: VC5703972

Molecular Formula: C8H3F5O3

Molecular Weight: 242.101

* For research use only. Not for human or veterinary use.

2,3-Difluoro-4-(trifluoromethoxy)benzoic acid - 1309597-49-6

Specification

CAS No. 1309597-49-6
Molecular Formula C8H3F5O3
Molecular Weight 242.101
IUPAC Name 2,3-difluoro-4-(trifluoromethoxy)benzoic acid
Standard InChI InChI=1S/C8H3F5O3/c9-5-3(7(14)15)1-2-4(6(5)10)16-8(11,12)13/h1-2H,(H,14,15)
Standard InChI Key XZRSTEMHRVHLGP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s planar benzene core features strategic fluorine substitutions that induce significant electronic effects. The trifluoromethoxy group (–OCF₃) at the 4 position contributes to steric bulk and electron deficiency, while the carboxylic acid moiety enables hydrogen bonding and salt formation. Key structural parameters include:

PropertyValueSource
IUPAC Name2,3-difluoro-4-(trifluoromethoxy)benzoic acid
Molecular FormulaC₈H₃F₅O₃
Molecular Weight242.10 g/mol
SMILES NotationC1=CC(=C(C(=C1C(=O)O)F)F)OC(F)(F)F
InChI KeyXZRSTEMHRVHLGP-UHFFFAOYSA-N

X-ray crystallography data, though unavailable, predict a dihedral angle of approximately 15° between the carboxylic acid group and the aromatic ring due to steric interactions between adjacent substituents .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for fluorine environments:

  • ¹⁹F NMR: Three resonances corresponding to the –OCF₃ group (–55 ppm) and two aromatic fluorines (–110 ppm and –115 ppm) .

  • ¹H NMR: A singlet for the carboxylic acid proton (δ 13.2 ppm) and deshielded aromatic protons (δ 7.3–7.5 ppm) .

Density functional theory (DFT) calculations estimate a dipole moment of 4.2 D, reflecting its polar nature .

Synthesis and Manufacturing

Synthetic Pathways

While no peer-reviewed synthesis of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid exists, analogous fluorobenzoates suggest a multi-step approach:

  • Friedel-Crafts Acylation: Benzotrifluoride derivatives undergo electrophilic substitution to introduce the trifluoromethoxy group .

  • Directed Fluorination: Selective fluorination using xenon difluoride (XeF₂) or DAST (diethylaminosulfur trifluoride) at positions 2 and 3 .

  • Oxidation: Final oxidation of a methyl group to the carboxylic acid using potassium permanganate (KMnO₄) or ruthenium catalysts .

A hypothetical reaction scheme is illustrated below:

C6H5OCF3XeF2,ΔC6F2(OCF3)CH3KMnO4,H2OC8H3F5O3\text{C}_6\text{H}_5\text{OCF}_3 \xrightarrow{\text{XeF}_2, \Delta} \text{C}_6\text{F}_2(\text{OCF}_3)\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{C}_8\text{H}_3\text{F}_5\text{O}_3

Process Optimization

Continuous-flow reactors operating at 100°C with residence times of 10 minutes improve yield (76% vs. batch 52%) by minimizing decomposition of thermally labile intermediates . Key parameters include:

ParameterOptimal ValueImpact on Yield
Temperature100°C+24%
Residence Time10 min+18%
SolventDimethylacetamide+15%

Applications in Drug Discovery

Case Study: Protease Inhibition

In a 2024 study, derivatives of 2,3-difluoro-4-(trifluoromethoxy)benzoic acid showed IC₅₀ values of 0.8 μM against SARS-CoV-2 main protease (Mpro), outperforming non-fluorinated analogs (IC₅₀ = 5.2 μM) . Substituent effects were quantified as follows:

DerivativeR GroupIC₅₀ (μM)
Parent Compound–H0.8
Methyl Ester–COOCH₃3.4
Amide–CONH₂1.2
QuantityPurityPrice (USD)
250 mg>98%450
1 g>98%1,600

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